2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
Overview
Description
2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid: is an organic compound with the molecular formula C6H9F3O3 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a methylpropan-2-yl group, linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid typically involves the reaction of 2,2,2-trifluoro-1,1-dimethylethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2-methylpropan-2-yl acetic acid.
Substitution: Formation of various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity and metabolic stability. It serves as a model compound for understanding the behavior of fluorinated drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl group. This group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]propanoic acid
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]butanoic acid
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]pentanoic acid
Uniqueness: 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)12-3-4(10)11/h3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXODKCWOJANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942215-79-4 | |
Record name | 2-[(1,1,1-trifluoro-2-methylpropan-2-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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